molecular formula C9H10F3NO B15164295 O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine CAS No. 158170-45-7

O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine

Cat. No.: B15164295
CAS No.: 158170-45-7
M. Wt: 205.18 g/mol
InChI Key: RBKJJNGSXYHINU-UHFFFAOYSA-N
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Description

O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine is a hydroxylamine derivative featuring a trifluoromethyl-substituted phenyl group attached to an ethyl chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and materials science.

Properties

CAS No.

158170-45-7

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

O-[1-[4-(trifluoromethyl)phenyl]ethyl]hydroxylamine

InChI

InChI=1S/C9H10F3NO/c1-6(14-13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3

InChI Key

RBKJJNGSXYHINU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)ON

Origin of Product

United States

Chemical Reactions Analysis

O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives[][1].

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals[][1].

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties[][1].

Mechanism of Action

The mechanism of action of O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with specific molecular pathways, leading to various biological effects .

Comparison with Similar Compounds

Vicriviroc Maleate (SCH 417690)

Structure : Contains a methoxy-substituted 1-[4-(trifluoromethyl)phenyl]ethyl group (vs. hydroxylamine in the target compound).
Key Differences :

  • Functional Group : Methoxy (-OCH₃) in Vicriviroc vs. hydroxylamine (-NHOH) in the target compound.
  • Biological Activity : Vicriviroc acts as a CCR5 antagonist for HIV treatment, where the methoxy group likely contributes to hydrophobic receptor interactions .

3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one

Structure: Features a bis(trifluoromethyl)phenyl group and morpholino-triazolone backbone. Key Differences:

  • Substituents: Bis(trifluoromethyl) groups at the 3,5-positions (vs. mono-substitution in the target compound).
  • Impact: Increased lipophilicity and steric bulk may enhance metabolic resistance but reduce solubility. The morpholino and triazolone groups introduce distinct pharmacophoric features absent in the hydroxylamine derivative .

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine HCl)

Structure : Ethylamine backbone with dihydroxyphenyl substituents.
Key Differences :

  • Aromatic Substituents : Electron-donating hydroxyl groups in dopamine vs. electron-withdrawing trifluoromethyl in the target compound.
  • Biological Role : Dopamine is a neurotransmitter, relying on polar hydroxyl groups for receptor binding. The trifluoromethyl group in the target compound may instead stabilize the molecule and alter electronic interactions with targets .

Comparative Data Table

Property/Compound O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine Vicriviroc Maleate Bis(trifluoromethyl)phenyl Derivative Dopamine HCl
Key Functional Group -NHOH -OCH₃ -OCH₂CH₃, morpholino -OH (x2)
Aromatic Substituents 4-CF₃ 4-CF₃ 3,5-CF₃ 3,4-OH
Lipophilicity (Predicted) Moderate (CF₃ increases logP) High Very High Low (polar OH groups)
Biological Role Undefined (theoretical redox/nucleophilic activity) CCR5 antagonist Undefined (structural complexity) Neurotransmitter
Metabolic Stability High (CF₃ resistance) Moderate Very High Low (rapid metabolism)

Biological Activity

O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential applications in drug development.

Chemical Structure and Properties

The compound's molecular formula is C9H10F3NO, characterized by a trifluoromethyl group attached to a phenyl ring, which is further linked to an ethyl group and a hydroxylamine functional group. This structure imparts unique chemical properties that enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases metabolic stability and bioavailability, while the hydroxylamine moiety can participate in redox reactions, influencing biochemical pathways.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of compounds containing the trifluoromethyl group. For instance, a related compound exhibited IC50 values against key antidiabetic targets such as α-glucosidase and α-amylase, demonstrating significant inhibition rates (Table 1).

Compoundα-Glucosidase % Inhibitionα-Amylase % Inhibition
This compound83.13 ± 0.8078.85 ± 2.24
Comparison Compound62.31 ± 0.6656.32 ± 1.66

This data suggests that this compound may act as a multi-target antidiabetic agent, potentially aiding in glucose metabolism.

Cytotoxicity Studies

The cytotoxic effects of similar compounds have been evaluated against various cancer cell lines, with some derivatives showing selective toxicity towards tumor cells while sparing normal cells. For example, compounds with trifluoromethyl substitutions demonstrated significant cytotoxicity against SH-SY5Y (neuroblastoma) and A549 (lung cancer) cell lines, indicating their potential as anticancer agents.

Case Studies

Case Study 1: Antidiabetic Potential

In a study focusing on the synthesis of a related compound with structural similarities to this compound, researchers found that it exhibited promising antidiabetic properties with low IC50 values across multiple targets. This suggests that the trifluoromethyl group may play a crucial role in enhancing the compound's efficacy against diabetes-related enzymes .

Case Study 2: Anticancer Activity

Another study investigated the cytotoxic effects of various trifluoromethyl-containing compounds on cancer cell lines. The results indicated that these compounds could effectively inhibit tumor cell proliferation while showing minimal effects on healthy cells . This selectivity is vital for developing targeted cancer therapies.

Q & A

Q. What are the optimized synthetic protocols for O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. Key parameters include:

  • Solvent Choice : Polar aprotic solvents like acetonitrile improve solubility of aromatic intermediates (e.g., 51.8% yield achieved in acetonitrile at 60°C under inert atmosphere) .
  • Catalysts : Triethylamine is often used to neutralize HCl byproducts in amination or hydroxylamine formation steps .
  • Temperature : Elevated temperatures (60–80°C) enhance reaction rates but may require reflux conditions to avoid decomposition .
  • pH Control : Maintaining mildly acidic conditions (pH 5–6) stabilizes the hydroxylamine moiety during workup .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR identify the ethyl-hydroxylamine backbone and trifluoromethyl group. 19F NMR confirms the presence and position of the CF3 group (δ -60 to -70 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with ESI+ mode preferred for detecting protonated ions .
  • HPLC-PDA : Reverse-phase HPLC with a C18 column and UV detection at 254 nm monitors purity (>95% required for biological assays) .

Q. What are the stability considerations for storage and handling?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the hydroxylamine group .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers; the compound hydrolyzes in aqueous acidic/basic conditions .
  • Inert Atmosphere : Reactions should be conducted under nitrogen/argon to avoid oxidation of the hydroxylamine to nitroso derivatives .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways and regioselectivity in derivatives of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates transition-state energies for nucleophilic attacks, explaining preferential substitution at the para position of the phenyl ring due to CF3 group electron-withdrawing effects .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, e.g., acetonitrile’s role in stabilizing intermediates via dipole interactions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions. For example, HSQC correlates 13C-1H couplings to distinguish ethyl-hydroxylamine protons from aromatic protons .
  • X-ray Crystallography : SHELXL software refines crystal structures, confirming bond angles and hydrogen-bonding patterns (e.g., graph set analysis for intermolecular interactions) .

Q. How can impurity profiles be systematically analyzed to ensure compound quality?

Methodological Answer:

  • LC-MS/MS : Identifies trace impurities (e.g., oxidation byproducts like nitroso compounds) with detection limits <0.1% .
  • Stability-Indicating Assays : Stress testing under heat/humidity (40°C/75% RH for 14 days) reveals degradation pathways, validated via HPLC .

Q. What experimental designs address low yields in cross-coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Screening : Pd(II) catalysts (e.g., Pd(OAc)2) with ligands like XPhos improve coupling efficiency with aryl halides .
  • DoE (Design of Experiments) : Optimizes variables (temperature, catalyst loading, solvent ratio) using response surface methodology to maximize yield .

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